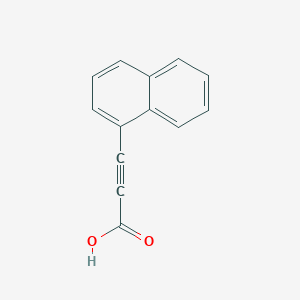

3-(1-Naphthyl)-2-propynoic acid

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 3-(1-Naphthyl)-2-propynoic acid can be represented by the SMILES notation: OC(=O)CCC1=C2C=CC=CC2=CC=C1 . This notation represents the structure of the molecule in terms of the atoms present and their connectivity .Chemical Reactions Analysis

While specific chemical reactions involving 3-(1-Naphthyl)-2-propynoic acid are not available, related compounds such as 1-naphthol have been studied. For instance, 1-naphthol undergoes reactions due to its tautomerism, which produces a small amount of the keto tautomer . One consequence of this tautomerism is the Bucherer reaction, the ammonolysis of 1-naphthol to give 1-aminonaphthalene .Physical And Chemical Properties Analysis

3-(1-Naphthyl)-2-propynoic acid is a solid crystalline substance with a light yellow appearance . It has a melting point range of 155°C to 159°C . The storage temperature is recommended to be at room temperature, and the substance should be kept sealed in a dry place .Applications De Recherche Scientifique

1. Chemical Reactions and Synthesis

Research on 3-(1-Naphthyl)-2-propynoic acid has explored its role in various chemical reactions and synthesis processes. For instance, Khalaf et al. (2021) investigated the alkaline hydrolysis rates and pKa values of methyl 3-(7-substituted-1-naphthyl) propynoate, highlighting the compound's relevance in understanding substituent effects and ionization reactions (Khalaf et al., 2021). Additionally, Nakazawa et al. (1989) described the synthesis of naphthyl alkyl and aryl sulfides from naphthols, demonstrating the utility of 3-(1-Naphthyl)-2-propynoic acid derivatives in producing various sulfides (Nakazawa et al., 1989).

2. Pharmaceutical and Medicinal Chemistry

The compound and its derivatives have been studied in the context of pharmaceutical and medicinal chemistry. Hiyama et al. (1990) developed a method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor of the anti-inflammatory agent naproxen, showcasing its potential in drug synthesis (Hiyama et al., 1990).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mécanisme D'action

Target of Action

The primary target of 3-(1-Naphthyl)-2-propynoic acid is the auxin pathway in plants . Auxin is a phytohormone that plays essential roles in modulating plant growth and development by regulating cell expansion, division, and differentiation .

Mode of Action

3-(1-Naphthyl)-2-propynoic acid, similar to N-1-naphthylphthalamic acid (NPA), acts as an auxin transport inhibitor . It directly associates with and inhibits PIN-FORMED (PIN) auxin transporters . These transporters are responsible for the directional intercellular transport of auxin, a process known as polar auxin transport (PAT) .

Biochemical Pathways

The inhibition of PIN transporters by 3-(1-Naphthyl)-2-propynoic acid affects the auxin pathway . This interference disrupts the spatial-temporarily dynamic auxin maxima and minima, which are crucial for robustness and plasticity of developmental programming . Notably, auxin transport plays vital roles in regulating shoot branching and floral development .

Pharmacokinetics

For instance, 1-Naphthol, a structurally similar compound, exhibits first-order kinetics, is rapidly absorbed through the skin, eyes, and respiratory tract, accumulates in lipid-rich tissues, and has an elimination half-life of 2-3 hours .

Result of Action

The inhibition of auxin transport by 3-(1-Naphthyl)-2-propynoic acid leads to changes in plant growth and development. For example, breaking apical dominance by removal of the shoot apex or by application of auxin transport inhibitors leads to outgrowth of axillary buds into branches . This phenomenon is often employed in various agricultural, horticultural, and forestry plants to shape the shoot architecture, which is closely related to the yield .

Action Environment

Temperature, pH, and total dissolved solids significantly explain the observed variation of taxonomic and functional composition in bacterioplankton communities . Therefore, it is reasonable to speculate that similar environmental factors might also influence the action, efficacy, and stability of 3-(1-Naphthyl)-2-propynoic acid.

Propriétés

IUPAC Name |

3-naphthalen-1-ylprop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13(15)9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAFMEUUZRXLGAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353991 | |

| Record name | 3-(1-naphthyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Naphthyl)-2-propynoic acid | |

CAS RN |

4843-42-9 | |

| Record name | 3-(1-naphthyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-)](/img/structure/B1604767.png)

![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)